5,8-Dimethoxy-2,4-dimethylquinoline
CAS No.: 52823-95-7
Cat. No.: VC15736038
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52823-95-7 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 5,8-dimethoxy-2,4-dimethylquinoline |
| Standard InChI | InChI=1S/C13H15NO2/c1-8-7-9(2)14-13-11(16-4)6-5-10(15-3)12(8)13/h5-7H,1-4H3 |
| Standard InChI Key | YSUKHSPBLNUACE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C(C=CC(=C12)OC)OC)C |
Introduction
5,8-Dimethoxy-2,4-dimethylquinoline is a quinoline derivative that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. Despite its specific properties and uses, detailed information on this compound is limited in the available literature. This article aims to compile existing data and research findings related to this compound, focusing on its chemical properties, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of quinoline derivatives often involves condensation reactions between anilines and vinyl ethers or other suitable precursors. For example, a metal-free method using iodine as a catalyst has been developed for synthesizing 2-methylquinolines, which could potentially be adapted for the synthesis of 5,8-dimethoxy-2,4-dimethylquinoline .
| Synthesis Method | Conditions | Yield |
|---|---|---|
| Iodine-Catalyzed Condensation | 5 mol% Iodine, Benzene, Room Temperature | Variable, dependent on aniline substituents |
Potential Applications
Quinoline derivatives are known for their diverse applications:
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Pharmaceuticals: Quinolines have been used as precursors for antimalarial drugs and have shown potential in treating neurodegenerative disorders . The specific compound 5,8-Dimethoxy-2,4-dimethylquinoline might exhibit similar biological activities, although detailed studies are lacking.
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Materials Science: Substituted quinolines are used in the synthesis of electronic and optoelectronic materials due to their optical properties .
Research Findings
While specific research findings on 5,8-Dimethoxy-2,4-dimethylquinoline are scarce, related quinoline derivatives have shown promising results in various fields:
| Compound | Application | Reference |
|---|---|---|
| 2-Methylquinolines | Electronic Materials | |
| Amodiaquine Analogs | Antimalarial Drugs |
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